4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Overview
Description
4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C11H12FN3OS and its molecular weight is 253.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Intermolecular Interactions and Crystal Structure
Research on derivatives of 1,2,4-triazoles, such as the study by Panini et al. (2014), highlights the importance of intermolecular interactions in stabilizing the crystal structure of these compounds. Their study on a closely related compound demonstrated various intermolecular interactions, such as O-H⋯S, C-H⋯F, and π⋯π interactions, which are crucial for the formation and stability of crystalline solids. These findings suggest that "4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol" could have interesting properties related to crystal engineering and material science (Panini, Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Chemical Sensing and Biological Applications
A separate study by Wang et al. (2017) explored the use of a thiazole derivative as a fluorescent probe for detecting biothiols, indicating the potential of triazole compounds in chemical sensing and biological applications. The research demonstrated how modifications in the triazole structure could lead to sensitive and selective probes for physiological processes (Wang, Zhu, Jiang, Hua, Na, & Li, 2017). This implies that "this compound" could be tailored for specific sensing applications in biochemistry and medical diagnostics.
Molecular Electronics and Nonlinear Optical Materials
The synthesis and characterization of triazole derivatives with specific functional groups also open avenues in molecular electronics and the development of nonlinear optical materials. Research into the π-hole tetrel bonding interactions of triazole derivatives by Ahmed et al. (2020) suggests that such compounds can have significant electrostatic interactions that are pivotal for designing materials with specific electronic and optical properties (Ahmed, Yasin, Aziz, Khan, Tahir, Gil, & Frontera, 2020). This aspect could make "this compound" a candidate for investigation in the context of optical materials and electronic devices.
Antimicrobial and Biological Activity
Furthermore, the antimicrobial activities of new 1,2,4-triazole derivatives have been studied, as seen in the work of Bayrak et al. (2009), which synthesized various triazole compounds and evaluated their antimicrobial potential. Such research underscores the capability of triazole derivatives to act as bioactive molecules, suggesting potential pharmaceutical applications (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009). This indicates that "this compound" might have applications in drug discovery and the development of new antimicrobial agents.
Properties
IUPAC Name |
4-ethyl-3-[(4-fluorophenoxy)methyl]-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3OS/c1-2-15-10(13-14-11(15)17)7-16-9-5-3-8(12)4-6-9/h3-6H,2,7H2,1H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRROXJRZFCPWHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)COC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395554 | |
Record name | 4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667436-83-1 | |
Record name | 4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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